(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
(Z)-2-(Furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by three key structural features:
- Position 2: A (Z)-configured exocyclic double bond linked to a furan-2-ylmethylene group.
- Position 6: A 2-oxopropoxy chain, introducing a ketone-containing propoxy substituent.
- Position 7: A methyl group.
The 2-oxopropoxy group may enhance solubility or serve as a hydrogen-bond acceptor, while the methyl group at position 7 provides steric simplicity compared to bulkier substituents in analogs.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-21-14-6-5-13-16(19)15(22-17(13)11(14)2)8-12-4-3-7-20-12/h3-8H,9H2,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLJFRARRZFMN-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, a compound notable for its structural complexity and potential therapeutic applications, has garnered attention in recent research for its biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of this compound is C17H14O5. The compound features a benzofuran core, which is known for various biological activities. Its structure includes a furan ring and an oxopropoxy group, contributing to its reactivity and interaction with biological targets .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds often exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the cytotoxic effects of several benzofuran derivatives, including this compound, against human cancer cell lines. The results demonstrated that this compound showed promising activity against lung (A549), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines. The IC50 values for these cell lines were significantly lower than those observed for standard chemotherapeutic agents, indicating a strong potential for further development .
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| A549 | 0.57 | Comparable |
| SK-OV-3 | 0.14 | Greater efficacy |
| HCT15 | 0.34 | Significantly effective |
The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have suggested that the compound binds effectively at the α/β-tubulin interface, similar to known tubulin inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Salmonella typhi.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy was assessed alongside other known antibiotics, revealing that this compound could serve as a potential alternative or adjunct in treating resistant bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Salmonella typhi | 15 µg/mL |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives from recent studies:
Key Observations:
Position 2 Substituents :
- The target’s furan-2-ylmethylene group differs from thiophene (3h) and pyrrole (3i) analogs . The oxygen atom in furan may engage in hydrogen bonding, unlike sulfur in thiophene or nitrogen in pyrrole.
- The indazole substituent in ’s compound contributes to high PIM1 inhibition (3 nM IC50), suggesting heterocyclic substituents at position 2 significantly modulate kinase affinity .
Position 6 and 7 Substituents: The target’s 2-oxopropoxy group at position 6 introduces a ketone, which contrasts with methoxy () and methyl (AN-O-04) groups. The methyl group at position 7 in the target is less sterically demanding than the piperazin-1-ylmethyl group in ’s compound, which could influence cell permeability or enzyme access .
Biological Activity: PIM1 Inhibition: ’s compound demonstrates that benzofuranones with nitrogen-rich substituents (e.g., piperazine) achieve nanomolar potency, highlighting the importance of basic groups in kinase targeting . Cytotoxicity: AN-O-04’s nitrogen mustard group confers alkylating activity, leading to cytotoxicity (CTC50 ~100 µM) . The target’s lack of such groups suggests a divergent mechanism, possibly enzyme inhibition or apoptosis induction.
Pharmacokinetic and Mechanistic Insights
- Solubility : The 2-oxopropoxy group in the target may improve water solubility compared to methoxy or methyl substituents, critical for oral bioavailability.
- Instead, the furan and ketone groups could target oxidative stress pathways or apoptosis regulators, akin to organoselenium compounds like p-XSC () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
